molecular formula C14H13N3 B1399057 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1408748-72-0

2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B1399057
CAS RN: 1408748-72-0
M. Wt: 223.27 g/mol
InChI Key: LAVLUNAZDXGCJX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines, such as 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,2-a]pyridin-3-amine derivatives are known for their potential in optoelectronic applications due to their luminescent properties. They can be used in the development of devices that convert electrical energy into light, which is essential for displays, lighting, and photovoltaic cells .

Sensors

These compounds can also serve as sensitive materials in sensor technology. Their structure allows them to interact with various analytes, making them suitable for detecting environmental pollutants or biological substances .

Anti-Cancer Drugs

In pharmaceutical research, imidazo[1,2-a]pyridin-3-amine derivatives have shown promise as anti-cancer agents. Their ability to interfere with specific biological pathways can be harnessed to develop targeted therapies .

Confocal Microscopy and Imaging

Due to their luminescent properties, these compounds are useful as emitters in confocal microscopy and imaging techniques. This application is crucial for biological research where visualization of cells and tissues is required .

Organic Synthesis

Imidazo[1,2-a]pyridin-3-amine serves as a valuable heterocyclic scaffold in organic synthesis. Its functionalization leads to the construction of various derivatives with potential applications in medicinal chemistry .

Medicinal Chemistry

This compound’s derivatives play a significant role in medicinal chemistry, where they are used to create molecules with therapeutic potential. Their structural characteristics make them a “drug prejudice” scaffold, recognized for their wide range of applications in this field .

Material Science

The structural character of imidazo[1,2-a]pyridin-3-amine makes it useful in material science. It can be incorporated into materials that require specific properties like conductivity or luminescence .

Treatment of Insomnia

Specific derivatives of imidazo[1,2-a]pyridin-3-amine, such as zolpidem, are utilized in medicine to treat short-term insomnia and some brain function disorders .

properties

IUPAC Name

2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLUNAZDXGCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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